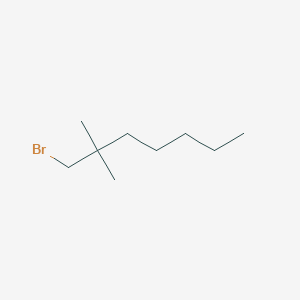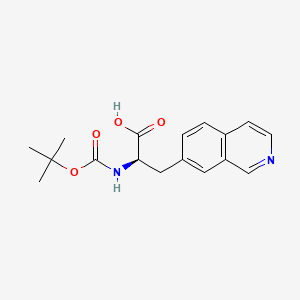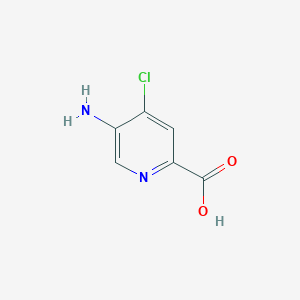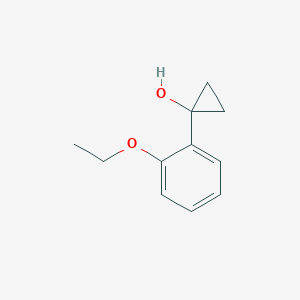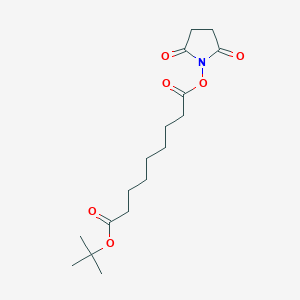
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate is a chemical compound with a complex structure, often used in various scientific research applications. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate involves several steps. One common method includes the reaction of tert-butyl alcohol with 2,5-dioxopyrrolidin-1-yl nonanedioate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to understand molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate can be compared with similar compounds such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound has similar structural features but different reactivity and applications.
tert-Butyl (2,5-dioxopyrrolidin-1-yl) succinate: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific structure and versatility in various chemical reactions, making it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C17H27NO6 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 9-O-(2,5-dioxopyrrolidin-1-yl) nonanedioate |
InChI |
InChI=1S/C17H27NO6/c1-17(2,3)23-15(21)9-7-5-4-6-8-10-16(22)24-18-13(19)11-12-14(18)20/h4-12H2,1-3H3 |
Clave InChI |
ZFIMCUXAUBGYFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



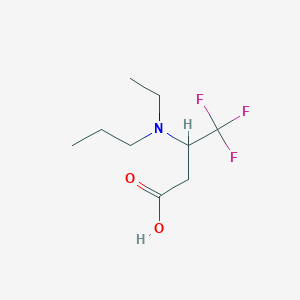
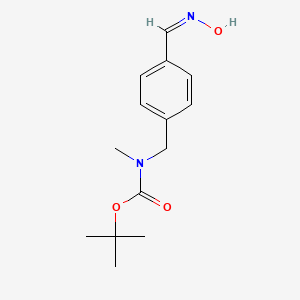

![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)



